N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine
Overview
Description
N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine is a synthetic organic compound with the molecular formula C13H12ClN5. This compound is notable for its structural complexity, which includes a pyrimidine ring substituted with a chlorine atom and an indazole ring with multiple methyl groups. Such structural features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine substituent. The indazole ring is then synthesized separately, often through cyclization reactions involving hydrazines and ketones. Finally, the two moieties are coupled under specific conditions, such as the presence of a base and a suitable solvent, to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the rings.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Due to its unique structural properties, it is also studied for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine exerts its effects is complex and involves multiple molecular targets. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine can be compared with other compounds that have similar structural features, such as:
N-(2-Chloropyrimidin-4-YL)-N,2,3-dimethyl-2H-indazol-6-amine: This compound differs by having fewer methyl groups, which can affect its reactivity and biological activity.
2-Chloropyrimidine derivatives: These compounds share the pyrimidine ring with a chlorine substituent but may have different substituents on other positions, leading to varied properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMRZQSSNNTFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469403 | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-75-3 | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444731-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH7RB3PB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine in the development of new antitumor agents?
A: this compound (5) serves as a crucial intermediate in synthesizing a series of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives. This class of compounds has demonstrated promising antitumor activity in preliminary bioassays []. The chlorine atom in the 2-position of the pyrimidine ring in compound 5 allows for further modifications through nucleophilic substitution reactions with various arylamines. This flexibility enables the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced antitumor properties.
Q2: How was this compound synthesized?
A: The synthesis of this compound (5) was achieved through a multi-step process starting from 3-methyl-6-nitro-1H-indazole. The synthesis involved N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions []. While the paper doesn't delve into the specific conditions or reagents used, it highlights the successful synthesis and characterization of compound 5, paving the way for its use in developing novel antitumor agents.
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